N-(6-benzo[b][1]benzazepin-11-yl-6-oxohexyl)acetamide
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Overview
Description
N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide is a complex organic compound that belongs to the class of benzazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide includes a benzazepine core, which is a tricyclic system, and an acetamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide typically involves multiple steps, starting from readily available precursors
Cyclization: The initial step involves the cyclization of a substituted phenylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the benzazepine core.
Functionalization: The benzazepine core is then functionalized by introducing the hexyl chain through a series of reactions, such as alkylation or acylation.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to produce neuroprotective effects.
Comparison with Similar Compounds
N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide can be compared with other benzazepine derivatives, such as:
- N-(6,11-dihydro-5H-benzo bbenzazepin-5-yl)carbamic acid propyl ester : Known for its potential therapeutic applications in neurodegenerative diseases .
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides : Studied for their anti-inflammatory properties .
The uniqueness of N-(6-benzobbenzazepin-11-yl-6-oxohexyl)acetamide lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in terms of potency, selectivity, and safety profile.
Properties
IUPAC Name |
N-(6-benzo[b][1]benzazepin-11-yl-6-oxohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17(25)23-16-8-2-3-13-22(26)24-20-11-6-4-9-18(20)14-15-19-10-5-7-12-21(19)24/h4-7,9-12,14-15H,2-3,8,13,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQIYGNUWMLHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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